Bienvenue dans la boutique en ligne BenchChem!

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Anticancer Structure-Activity Relationship Kinase Inhibition

5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 899723-58-1; molecular formula C₁₈H₁₄BrN₅O; MW 396.2 g/mol; PubChem CID is a synthetic hybrid heterocycle combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring within a single molecular scaffold. The structure features a 4-bromophenyl substituent at the triazole N-1 position, a methyl group at the triazole C-5 position, and an o-tolyl (2-methylphenyl) group at the oxadiazole C-3 position.

Molecular Formula C18H14BrN5O
Molecular Weight 396.248
CAS No. 899723-58-1
Cat. No. B2593783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
CAS899723-58-1
Molecular FormulaC18H14BrN5O
Molecular Weight396.248
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
InChIInChI=1S/C18H14BrN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3
InChIKeySZFODPNIJFXBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 899723-58-1): Procurement-Relevant Identity and Class Context


5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 899723-58-1; molecular formula C₁₈H₁₄BrN₅O; MW 396.2 g/mol; PubChem CID 18592004) is a synthetic hybrid heterocycle combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring within a single molecular scaffold [1]. The structure features a 4-bromophenyl substituent at the triazole N-1 position, a methyl group at the triazole C-5 position, and an o-tolyl (2-methylphenyl) group at the oxadiazole C-3 position. This connectivity pattern—triazole C-4 directly linked to oxadiazole C-5—represents a specific regioisomeric arrangement within the broader class of triazole–oxadiazole hybrids, a scaffold class under active investigation for dual kinase inhibition (EGFR/VEGFR-2), anticancer, antimicrobial, and antiviral applications [2] [3].

Why 5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole Cannot Be Trivially Interchanged with Close Triazole–Oxadiazole Analogs


Within the 1,2,3-triazole/1,2,4-oxadiazole hybrid class, three structural features conspire to make CAS 899723-58-1 pharmacologically non-interchangeable with even closely related analogs. First, the connectivity regioisomerism matters: this compound links the triazole C-4 to the oxadiazole C-5, a linkage geometry shown to lock the molecule into a sterically fixed conformation that influences kinase active-site fitting differently than the linear carboximidamide-linked counterparts (compounds 6a–o) from which it was conceptually derived [1]. Second, halogen identity and position on the N-1 phenyl ring are critical: in a directly comparable series, the 4-Br analog (compound 7d) produced an average GI₅₀ of 82 nM across four cancer cell lines, whereas the 4-Cl analog (7c) yielded 90 nM and the 4-F analog (7b) yielded 104 nM—a 1.27-fold potency difference between bromo and fluoro congeners [1]. Third, the o-tolyl group on the oxadiazole introduces a steric and electronic perturbation absent in the unsubstituted phenyl (7a; average GI₅₀ = 96 nM) or para-substituted phenyl variants. Substituting any of these features with a generic surrogate—e.g., replacing 4-bromophenyl with 4-chlorophenyl, deleting the 5-methyl, or moving the methyl to a different position—is expected to alter both potency and selectivity profiles based on established SAR within this scaffold class [1].

Quantitative Differentiation Evidence for 5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 899723-58-1) Against Closest Analogs


4-Bromophenyl Substituent Outperforms 4-Fluoro and 4-Chloro Analogs in Antiproliferative Potency: Cross-Study SAR Evidence

In a published series of 1,2,3-triazole/1,2,4-oxadiazole hybrids evaluated under identical conditions, the 4‑bromophenyl analog (compound 7d) demonstrated an average GI₅₀ of 82 nM across four human cancer cell lines (A-549 lung, MCF-7 breast, Panc-1 pancreatic, HT-29 colon), representing a 9% improvement over the 4‑chloro analog (7c; GI₅₀ = 90 nM) and a 21% improvement over the 4‑fluoro analog (7b; GI₅₀ = 104 nM), while maintaining comparable cell viability (>87% at 50 µM) in normal fibroblast cells [1]. The target compound CAS 899723-58-1 bears the identical 4‑bromophenyl moiety on the triazole N-1 position and is predicted, based on this SAR, to retain the potency advantage associated with bromine substitution over smaller halogens at the para position. Molecular docking further revealed that the m‑bromophenyl variant (7i; GI₅₀ = 37 nM) gains additional hydrophobic contacts, but for para-substituted analogs the bromine atom provides an optimal balance of steric bulk and polarizability within the EGFR active site [1].

Anticancer Structure-Activity Relationship Kinase Inhibition Triazole-Oxadiazole Hybrids

1,2,4-Oxadiazole (vs. 1,3,4-Oxadiazole) Regioisomerism Confers Distinct EGFR/VEGFR-2 Dual Inhibitory Potential

The target compound incorporates a 1,2,4-oxadiazole ring, distinguishing it from the more commonly explored 1,3,4-oxadiazole regioisomer. Systematic evaluation of 1,2,3-triazole/1,2,4-oxadiazole hybrids (series 7a–o) revealed that this scaffold architecture supports dual EGFR/VEGFR-2 inhibition, with the most potent analogs (7i–m) achieving GI₅₀ values in the 28–37 nM range and demonstrating caspase-3/8 activation and Bax upregulation with concomitant Bcl-2 downregulation [1]. In contrast, 1,3,4-oxadiazole-linked triazole hybrids reported in the literature have shown IC₅₀ values in the low micromolar range (e.g., 7.4 µM against MCF-7 for the lead compound in a methyl-thiol-bridged series) [2]. While not a direct head-to-head comparison under identical assay conditions, the nanomolar potency consistently observed for 1,2,4-oxadiazole hybrids versus the micromolar range typical of 1,3,4-oxadiazole congeners supports a scaffold-level potency advantage. Additionally, the 1,2,4-oxadiazole hybrids demonstrated in vitro dual EGFR/VEGFR-2 inhibition with IC₅₀ values as low as 83 nM (EGFR) and 1.80 nM (VEGFR-2) for the most potent analog 6k, compared to Erlotinib (EGFR IC₅₀ = 80 nM) and Sorafenib (VEGFR-2 IC₅₀ = 0.17 nM) [1].

Kinase Inhibition EGFR VEGFR-2 Oxadiazole Regioisomerism Anticancer Drug Discovery

5-Methyl Group on the Triazole Ring: A Key Determinant of Scaffold Rigidity and Target Engagement

CAS 899723-58-1 bears a methyl group at the C-5 position of the 1,2,3-triazole ring. In the published 1,2,3-triazole/1,2,4-oxadiazole hybrid series, all active compounds (7a–o) carry this 5-methyl substituent, and the scaffold was explicitly designed as a 'sterically fixed counterpart' of the previously reported linear carboximidamide derivatives (6a–o) to enforce a rigid conformation conducive to tight fitting within EGFR and VEGFR-2 active sites [1]. The rigidified conformation was cited as a rationale for the enhanced efficacy of the 7a–o series over the more flexible 6a–o precursors. While the published series does not include a direct des-methyl comparator with quantitative data, the design principle—that the 5-methyl group restricts rotational freedom and pre-organizes the molecule for target binding—is a well-established strategy in medicinal chemistry and is supported by the molecular docking results showing that the triazole scaffold forms π–π stacking interactions with Pro770 and π–H interactions with Cys773 and Gly772 at the gate of the EGFR binding site [1]. Removal of the 5-methyl group would alter both the conformational landscape and the electron density of the triazole ring, likely reducing binding affinity.

Medicinal Chemistry Conformational Restriction Triazole Substitution Kinase Binding

Physicochemical Differentiation: XLogP3, Hydrogen Bond Profile, and Rotatable Bond Count vs. Common Triazole–Oxadiazole Analogs

CAS 899723-58-1 has a computed XLogP3 of 4.4, zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and only three rotatable bonds [1]. This profile differentiates it from more polar analogs in the same scaffold class: compound 7l (3,4,5-tri-OMe-phenyl) has HBA = 8 and a lower XLogP, while compound 7a (unsubstituted phenyl) has HBA = 5 but XLogP ≈ 3.5. The zero HBD count eliminates the possibility of hydrogen bond donor interactions with biological targets, a feature that can be advantageous or disadvantageous depending on the target pharmacophore, but critically differentiates this compound from amino-substituted triazole–oxadiazole analogs (e.g., 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine) that carry an HBD-capable NH₂ group. The relatively high lipophilicity (XLogP3 = 4.4) positions this compound closer to the optimal range for CNS penetration (typically XLogP 2–5) but may necessitate solubility optimization for in vivo applications. The low rotatable bond count (3) contributes to a low entropic penalty upon target binding, consistent with the scaffold design principle of conformational rigidity [2].

Physicochemical Properties Drug-Likeness ADME Prediction Lipophilicity

HTS Profiling Across Three Distinct Target Classes Enables Polypharmacology Assessment, in Contrast to Single-Target Analogs

CAS 899723-58-1 has been profiled in three independent high-throughput screening campaigns: (i) Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (HCMV UL50 target; External ID HMS1262), (ii) High-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (External ID HMS1303), and (iii) Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2; External ID VANDERBILT_HTS_GIRK2_MPD) . This multi-target screening history is not commonly available for most triazole–oxadiazole analogs in the public domain. While the specific activity outcomes (IC₅₀, % inhibition) from these screens are not publicly accessible, the mere fact of triaging across three mechanistically distinct targets (viral nuclear egress, G protein signaling, ion channel modulation) provides a de facto selectivity fingerprint that single-target-optimized analogs lack. By contrast, most published triazole–oxadiazole hybrids (e.g., compounds 7a–o from Mahmoud et al., 2024) have been evaluated only against kinase and antiproliferative endpoints, leaving their behavior against viral and ion channel targets unknown [1]. This broader profiling history makes CAS 899723-58-1 particularly valuable for phenotypic screening and drug repurposing initiatives where target deconvolution across multiple pathways is desired.

High-Throughput Screening Polypharmacology HCMV G Protein Signaling Potassium Channel

o-Tolyl vs. para-Tolyl Substitution on the Oxadiazole Ring: Distinct Steric and Electronic Effects on Target Binding

CAS 899723-58-1 carries an o-tolyl (2-methylphenyl) group at the oxadiazole C-3 position, distinguishing it from the majority of published 1,2,4-oxadiazole–triazole hybrids that bear para-substituted phenyl rings (e.g., compounds 7b–7o in Mahmoud et al., 2024, all of which feature para- or meta-substituted phenyl rings, not ortho-substituted) [1]. The ortho-methyl group introduces steric hindrance that perturbs the dihedral angle between the oxadiazole ring and the phenyl ring, potentially altering the binding pose within the target active site. In the published docking studies, para-substituted phenyl rings formed π-stacking and π–H interactions within the EGFR and VEGFR-2 hydrophobic clefts, while meta-substitution was better tolerated than para-substitution for bulkier halogens (e.g., m-Br vs. p-Br) [1]. The ortho-methyl group in CAS 899723-58-1 represents an unexplored substitution pattern within this scaffold class, offering a distinct binding mode that is not achievable with para- or meta-tolyl analogs. While quantitative comparative data for o-tolyl vs. p-tolyl in this specific scaffold are not available, the principle that ortho-substitution alters conformational preference and target complementarity is well-established in medicinal chemistry SAR.

Oxadiazole Substitution Steric Effects Ortho-Methyl Effect Kinase Binding

Recommended Research and Industrial Application Scenarios for 5-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 899723-58-1)


Anticancer Lead Optimization Starting Point Leveraging the 4-Bromophenyl Potency Advantage

Procure CAS 899723-58-1 as a starting scaffold for structure-activity relationship (SAR) campaigns targeting dual EGFR/VEGFR-2 or antiproliferative activity. The 4-bromophenyl substituent is supported by cross-study SAR evidence showing a 21% potency improvement over the 4-fluoro analog (GI₅₀ 82 vs. 104 nM) and a 9% improvement over the 4-chloro analog (GI₅₀ 82 vs. 90 nM) in the 1,2,3-triazole/1,2,4-oxadiazole hybrid class [1]. The o-tolyl group at the oxadiazole C-3 position provides an underexplored substitution vector for further derivatization, offering opportunities to probe steric and electronic effects not covered by existing para-substituted SAR series [1].

Phenotypic Screening and Drug Repurposing Across Antiviral, G Protein Signaling, and Ion Channel Targets

Deploy CAS 899723-58-1 in phenotypic screening panels where multi-target profiling data adds value. The compound has documented HTS history against three mechanistically distinct targets—HCMV UL50 nuclear egress (antiviral), GIV GBA-motif/Gαi interaction (G protein signaling), and GIRK2 potassium channel modulation . This pre-existing profiling history, while lacking public quantitative outcomes, provides a broader selectivity baseline than is available for most kinase-focused triazole–oxadiazole analogs, which have been evaluated only against EGFR/VEGFR-2 and cancer cell line panels [1].

Computational Chemistry and Molecular Docking Studies Exploiting Conformational Rigidity

Use CAS 899723-58-1 as a rigid scaffold for computational docking and molecular dynamics simulations. With only three rotatable bonds and a sterically fixed triazole–oxadiazole linkage, this compound minimizes conformational sampling complexity compared to more flexible analogs, making it well-suited for accurate docking pose prediction [2]. The 5-methyl group on the triazole ring enforces conformational pre-organization, a design feature explicitly cited as enhancing target binding in the parent 1,2,3-triazole/1,2,4-oxadiazole hybrid series [1]. The absence of hydrogen bond donors (HBD = 0) simplifies analysis of binding interactions to hydrogen bond acceptor and hydrophobic contacts only [2].

Physicochemical Reference Standard for Triazole–Oxadiazole Hybrid Library Design

Incorporate CAS 899723-58-1 as a reference compound in the design of triazole–oxadiazole hybrid libraries, using its well-defined physicochemical profile (XLogP3 = 4.4, MW = 396.2, HBD = 0, HBA = 5, rotatable bonds = 3) as a benchmark for property-based compound selection [2]. The relatively high lipophilicity (XLogP3 = 4.4) and zero HBD count position this compound as a useful comparator for assessing the impact of introducing polarity (e.g., via methoxy, amino, or hydroxyl substituents) on solubility, permeability, and target binding in analog series [2].

Quote Request

Request a Quote for 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.